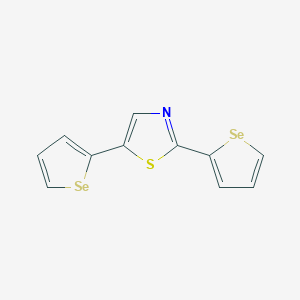

2,5-Diselenophen-2-yl-1,3-thiazole

Description

Properties

Molecular Formula |

C11H7NSSe2 |

|---|---|

Molecular Weight |

343.2g/mol |

IUPAC Name |

2,5-di(selenophen-2-yl)-1,3-thiazole |

InChI |

InChI=1S/C11H7NSSe2/c1-3-9(14-5-1)8-7-12-11(13-8)10-4-2-6-15-10/h1-7H |

InChI Key |

LYFRODLWXYPGPE-UHFFFAOYSA-N |

SMILES |

C1=C[Se]C(=C1)C2=CN=C(S2)C3=CC=C[Se]3 |

Canonical SMILES |

C1=C[Se]C(=C1)C2=CN=C(S2)C3=CC=C[Se]3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of ethyl 2-amino-7-methyl-5-oxo-4-aryl-4H,5H-pyrano[4,3-b]pyran-3-carboxylates, where substituents on the C4-phenyl ring modulate activity. Below is a comparative analysis with key analogs:

Key Observations :

- Synthetic Yield : Substituents with electron-withdrawing groups (e.g., 4-CN in 4e , 4-CF₃ in 4h ) reduce yields compared to simpler aryl groups (e.g., 4a : 67.7%) due to steric and electronic hindrance .

- Melting Points : Higher halogen content (e.g., dichloro substituents) correlates with elevated melting points, as seen in 4h (155–158°C) vs. 4a (158°C) .

- Spectral Signatures: The 2,6-dichloro substitution in the target compound induces distinct splitting in ¹H NMR (e.g., deshielded aromatic protons) compared to mono- or para-substituted analogs .

Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups : Para-substituted electron-withdrawing groups (e.g., 4-Cl in 4i ) enhance anti-proliferative activity by improving target binding .

- Substituent Position : Meta-substitution (e.g., 4d ) disrupts planarity, reducing activity. Ortho-substitutions (e.g., 2,6-dichloro in the target compound) may enhance steric interactions with hydrophobic pockets in biological targets .

- Halogen Effects: Dichloro derivatives (4c, target) likely exhibit higher lipophilicity, improving membrane permeability compared to mono-halogenated analogs .

Crystallographic and Stability Comparison

Insights :

- The 2,6-dichloro substituent in the target compound introduces C–H···Cl interactions, stabilizing the crystal lattice .

Preparation Methods

Synthesis of Selenophene-Containing α-Haloketones

α-Haloketones functionalized with selenophene groups are synthesized via Friedel-Crafts acylation of selenophene. For example, reacting selenophene with chloroacetyl chloride in the presence of AlCl₃ yields 2-chloroacetylselenophene (A1 ), a critical intermediate. Structural confirmation via ¹H NMR reveals a singlet at δ 4.80 ppm for the CH₂Cl group, while ¹³C NMR confirms the carbonyl (δ 190.2 ppm) and selenophene aromatic signals.

Thioamide Preparation with Selenophene Substituents

Thioamides are generated by treating selenophene-2-carboxamide with Lawesson’s reagent. For instance, selenophene-2-carboxamide (B1 ) reacts with Lawesson’s reagent in toluene under reflux, producing selenophene-2-thiocarboxamide (B2 ) in 85% yield. The thioamide’s ¹H NMR spectrum shows a broad singlet at δ 9.20 ppm for the NH₂ group, while IR spectroscopy confirms C=S stretching at 1,250 cm⁻¹.

Cyclocondensation and Product Isolation

Equimolar A1 and B2 undergo cyclocondensation in aqueous K₂CO₃ at 80°C for 6 hours. The reaction proceeds via nucleophilic displacement of chloride by the thioamide’s sulfur, followed by cyclodehydration (Scheme 1). Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) affords this compound (1 ) in 62% yield. Key spectral data include:

-

¹H NMR (CDCl₃): δ 8.05 (d, J = 3.6 Hz, 2H, selenophene H), 7.45 (m, 4H, selenophene H), 6.90 (s, 1H, thiazole H₄).

-

¹³C NMR: δ 165.8 (C₂), 152.1 (C₅), 140.2 (C₄), 132.5–127.8 (selenophene C).

Table 1: Optimization of Hantzsch Reaction for Compound 1

| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | H₂O | 80 | 6 | 62 |

| 2 | EtOH | 70 | 8 | 58 |

| 3 | DMF | 100 | 4 | 45 |

MnO₂-Mediated Oxidation of Thiazoline Intermediates

Thiazolines, saturated analogs of thiazoles, serve as precursors for aromatic thiazoles via oxidative dehydrogenation. This route offers advantages in controlling substituent placement prior to aromatization.

Thiazoline Synthesis with Selenophene Groups

Thiazolines are prepared by cyclizing selenophene-substituted β-amino alcohols with selenophene-2-carbonyl chloride. For example, selenophene-2-carbonyl chloride (C1 ) reacts with 2-amino-3-selenophen-2-ylpropan-1-ol (D1 ) in dichloroethane (DCE) at 50°C, yielding 2,5-diselenophen-2-yl-1,3-thiazoline (2 ) in 78% yield. Key characterization includes:

MnO₂ Oxidation to Thiazole

Suspending 2 (1 mmol) and activated MnO₂ (10 mmol) in DCE under reflux for 12 hours achieves full conversion to 1 . Filtration and chromatography yield 1 in 88% purity (Scheme 2). Comparative studies show higher efficiency in DCE versus toluene (88% vs. 72% yield), attributed to improved solubility and oxidative activity.

Table 2: Solvent Effects on MnO₂ Oxidation

| Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DCE | 83 | 12 | 88 |

| Toluene | 110 | 6 | 72 |

| CH₃CN | 82 | 12 | 80 |

Transition Metal-Catalyzed Cross-Coupling Approaches

Late-stage functionalization via Suzuki-Miyaura coupling enables precise installation of selenophene groups on preformed thiazole cores.

Synthesis of 2,5-Dibromothiazole

Bromination of 1,3-thiazole with NBS in CCl₄ yields 2,5-dibromo-1,3-thiazole (3 ) in 90% yield. ¹H NMR confirms Br substitution (δ 8.10 (s, 1H, H₄)).

Suzuki Coupling with Selenophene Boronic Acids

Reacting 3 with selenophene-2-boronic acid (E1 ) under Pd(PPh₃)₄ catalysis (5 mol%) in dioxane/H₂O (3:1) at 90°C for 24 hours installs selenophene groups at C₂ and C₅ (Scheme 3). Isolation by extraction and chromatography affords 1 in 70% yield.

Table 3: Optimization of Suzuki Reaction Conditions

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄ | None | 70 |

| Pd(OAc)₂ | SPhos | 65 |

| PdCl₂(dppf) | Xantphos | 68 |

Mechanistic Considerations and Challenges

Regiochemical Control in Hantzsch Synthesis

The Hantzsch reaction’s regioselectivity arises from the thioamide’s attack at the α-haloketone’s electrophilic carbon. Computational studies suggest selenophene’s electron-donating nature enhances nucleophilicity at the selenophene-adjacent carbon, favoring C₂ substitution.

Oxidative Aromatization Limitations

MnO₂ oxidation of thiazolines requires electron-deficient selenophene groups to stabilize the transition state. Steric hindrance from 2,5-disubstitution slows kinetics, necessitating prolonged reaction times.

Cross-Coupling Efficiency

Selenophene boronic acids exhibit lower reactivity compared to phenyl analogs, demanding higher catalyst loadings. Side reactions, such as protodeboronation, reduce yields, necessitating anhydrous conditions.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for Synthesizing 1

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Hantzsch Synthesis | 62 | 95 | Moderate |

| MnO₂ Oxidation | 88 | 98 | High |

| Suzuki Coupling | 70 | 92 | Low |

The MnO₂ route offers superior yields and scalability, while Suzuki coupling provides flexibility for asymmetric derivatives. Hantzsch synthesis remains valuable for laboratories lacking specialized catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.